![molecular formula C14H21ClN2 B12916829 3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)- CAS No. 820980-35-6](/img/structure/B12916829.png)
3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a propylamine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the pyrrolidine ring.
Attachment of the Propylamine Group: The final step involves the alkylation of the nitrogen atom on the pyrrolidine ring with propylamine under basic conditions.
Industrial Production Methods
Industrial production of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(2-Chlorobenzyl)-N,N-diethylthiocarbamate
- (S)-N-(2-Chlorobenzyl)-N-methylpyrrolidin-3-amine
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
820980-35-6 |
|---|---|
Formule moléculaire |
C14H21ClN2 |
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
(3S)-N-[(2-chlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17(13-7-8-16-10-13)11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3/t13-/m0/s1 |
Clé InChI |
YKTCSRXUBFZKMG-ZDUSSCGKSA-N |
SMILES isomérique |
CCCN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
SMILES canonique |
CCCN(CC1=CC=CC=C1Cl)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



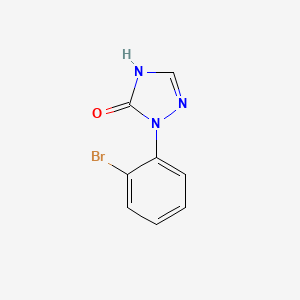
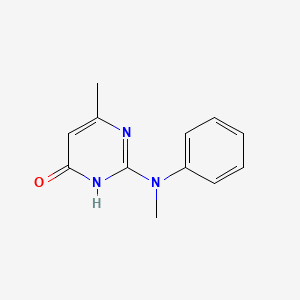

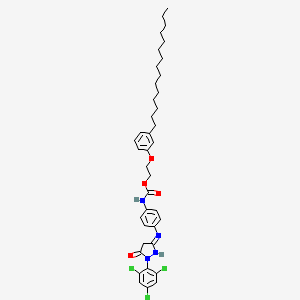
![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
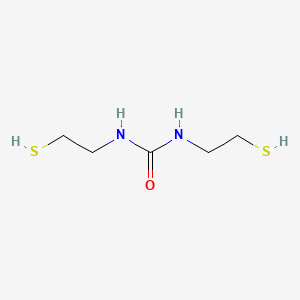
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)

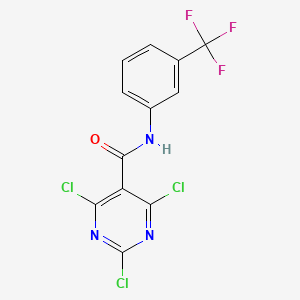
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

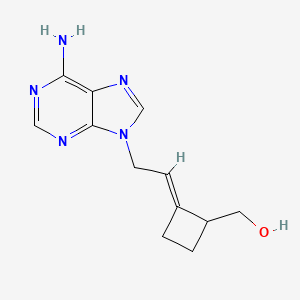
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
